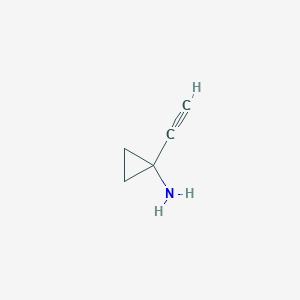

1-Ethynylcyclopropan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethynylcyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c1-2-5(6)3-4-5/h1H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNHEJNZGOVFTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Topic: 1-Ethynylcyclopropan-1-amine: Synthesis and Characterization

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynylcyclopropan-1-amine is a highly valuable, yet underexplored, building block in modern medicinal chemistry. Its structure combines the conformational rigidity and metabolic stability of a cyclopropane ring with the versatile reactivity of a terminal alkyne.[1][2][3] This unique combination makes it an attractive scaffold for the design of novel therapeutic agents, serving as a bioisostere for larger, more flexible groups and as a key intermediate for fragment-based drug discovery.[4][5] This guide provides a comprehensive overview of a robust synthetic strategy for accessing this compound and details the essential analytical techniques required for its unambiguous characterization. The methodologies and insights presented herein are designed to empower researchers to confidently synthesize, validate, and deploy this potent chemical tool in their drug development programs.

Strategic Importance in Medicinal Chemistry

The incorporation of small, strained ring systems into drug candidates is a proven strategy for optimizing pharmacokinetic and pharmacodynamic properties. The cyclopropane moiety, in particular, offers several distinct advantages:

-

Enhanced Metabolic Stability: The strong C-H bonds of the cyclopropane ring are less susceptible to enzymatic oxidation compared to their aliphatic counterparts, often leading to improved metabolic stability.[3]

-

Improved Binding Potency: The rigid, three-dimensional structure of the cyclopropane scaffold reduces the entropic penalty upon binding to a biological target, which can lead to enhanced potency.[3]

-

Novel Chemical Space: As a "bioisostere" for common motifs like gem-dimethyl groups or double bonds, it allows for the exploration of novel chemical space while maintaining key binding interactions.[5]

The terminal alkyne group complements these features by providing a versatile functional handle. It is a cornerstone of "click chemistry," enabling the efficient and specific covalent linking of molecular fragments via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a technique widely used in lead discovery and optimization.[6] The combination of these two functionalities in 1-ethynylcyclopropan-1-amine creates a powerful building block for constructing complex and biologically active molecules.

Recommended Synthetic Pathway: The Curtius Rearrangement

While several methods exist for the synthesis of primary amines from carboxylic acids, the Curtius rearrangement offers a reliable and scalable route to 1-ethynylcyclopropan-1-amine from its corresponding carboxylic acid precursor, 1-ethynylcyclopropane-1-carboxylic acid.[7][8][9][10] This method is often preferred over alternatives like the Schmidt or Hofmann rearrangements due to its milder conditions and avoidance of highly toxic or hazardous reagents like hydrazoic acid.[11][12][13]

The overall strategy involves the conversion of the carboxylic acid to an acyl azide, which then undergoes thermal rearrangement to an isocyanate intermediate. This highly reactive species is then hydrolyzed to furnish the target primary amine.[8][14][15]

Caption: Workflow for the synthesis of 1-Ethynylcyclopropan-1-amine via Curtius Rearrangement.

Detailed Experimental Protocol

Objective: To synthesize 1-ethynylcyclopropan-1-amine hydrochloride from 1-ethynylcyclopropane-1-carboxylic acid.

Part A: Acyl Azide Formation

-

Acid Chloride Formation: To a solution of 1-ethynylcyclopropane-1-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring for the cessation of gas evolution.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.

-

Acyl Azide Synthesis: Dissolve the crude acyl chloride in a solvent like acetone or THF. Cool the solution to 0 °C and add a solution of sodium azide (1.5 eq) in water dropwise, ensuring the temperature remains below 10 °C.

-

Stir the biphasic mixture vigorously for 1-2 hours at 0 °C.

Part B: Rearrangement and Hydrolysis

-

Isocyanate Formation: Carefully extract the acyl azide into an organic solvent like toluene. After drying the organic layer, heat the solution to 80-100 °C. The rearrangement to the isocyanate is accompanied by the evolution of nitrogen gas.[8] The reaction progress can be monitored by IR spectroscopy by observing the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).

-

Hydrolysis to Amine: Once the rearrangement is complete, cool the solution. Add an aqueous acid solution (e.g., 3M HCl) and heat the mixture under reflux for several hours to hydrolyze the isocyanate.

-

Upon cooling, the amine product will be in the aqueous layer as its hydrochloride salt. Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any non-basic impurities.

-

Isolation: The final product, 1-ethynylcyclopropan-1-amine hydrochloride, can be isolated by removing the water under reduced pressure or by precipitation.

Self-Validating System Note: Each step of this protocol has clear indicators of success. Gas evolution in the first step, the disappearance and appearance of characteristic IR peaks in the rearrangement, and the final formation of a water-soluble salt all serve as internal checks for the reaction's progress and success.

Comprehensive Characterization

Unambiguous structural confirmation is critical. The following analytical data are expected for 1-ethynylcyclopropan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive structural information.

| Technique | Expected Chemical Shift (δ, ppm) | Signal Pattern | Assignment |

| ¹H NMR | ~2.5 - 3.0 | Singlet (1H) | Acetylenic proton (-C≡CH ) |

| Variable (typically broad) | Singlet (2H) | Amine protons (-NH₂ ) | |

| ~0.8 - 1.5 | Multiplets (4H) | Cyclopropyl protons (-CH₂ CH₂ -) | |

| ¹³C NMR | ~80 - 90 | Singlet | Quaternary alkynyl carbon (C ≡CH) |

| ~70 - 80 | Singlet | Terminal alkynyl carbon (C≡C H) | |

| ~30 - 40 | Singlet | Quaternary cyclopropyl carbon (C -NH₂) | |

| ~10 - 20 | Singlet | Methylene cyclopropyl carbons (-C H₂C H₂-) |

Note: Chemical shifts are approximate and can vary based on solvent and, for the amine protons, concentration and temperature. Data is based on typical ranges for these functional groups.[16][17]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for confirming the presence of key functional groups, particularly during reaction monitoring.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 (sharp, strong) | C-H Stretch | Terminal Alkyne (-C≡C-H )[16][18] |

| ~3300-3500 (medium, broad) | N-H Stretch | Primary Amine (-N-H₂ )[19] |

| ~2120 (sharp, weak) | C≡C Stretch | Alkyne (-C≡C -)[16][18] |

| ~1600 | N-H Bend | Primary Amine (-NH₂ ) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion (M⁺): For the free base (C₅H₇N), the molecular ion peak is expected at m/z = 81. In accordance with the Nitrogen Rule , the odd nominal mass is indicative of a molecule containing an odd number of nitrogen atoms.[20] For the hydrochloride salt, the compound may be observed as the protonated molecule [M+H]⁺ at m/z = 82.

-

Expected Fragmentation: Common fragmentation pathways may include the loss of the ethynyl group (M-25) or cleavage of the cyclopropane ring.

Conclusion

1-Ethynylcyclopropan-1-amine is a building block of significant potential for medicinal chemists. The synthetic route detailed in this guide, centered on the robust Curtius rearrangement, provides a practical and scalable method for its preparation. The comprehensive characterization data serves as a benchmark for researchers to verify the identity and purity of their synthesized material. By providing this foundational knowledge, we anticipate that this guide will facilitate the broader adoption and application of this versatile scaffold in the pursuit of novel therapeutics.

References

- 1. longdom.org [longdom.org]

- 2. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]

- 9. Curtius Rearrangement [organic-chemistry.org]

- 10. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. jk-sci.com [jk-sci.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Video: Preparation of 1° Amines: Hofmann and Curtius Rearrangement Mechanism [jove.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. Cyclopropylamine [webbook.nist.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectroscopic Characterization of 1-Ethynylcyclopropan-1-amine

Introduction

1-Ethynylcyclopropan-1-amine (C₅H₇N, PubChem CID: 91828071) is a novel small molecule incorporating three key functional groups: a primary amine, a cyclopropane ring, and a terminal alkyne. This unique combination makes it a valuable building block in medicinal chemistry and materials science, where the rigid cyclopropyl scaffold and the reactive ethynyl group can be exploited for the synthesis of complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation.

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-ethynylcyclopropan-1-amine. The content herein is synthesized from foundational spectroscopic principles and data from analogous structures to offer a predictive and practical framework for researchers. We will delve into the causality behind spectral features, provide detailed protocols for data acquisition, and present the expected data in a clear, structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-ethynylcyclopropan-1-amine, both ¹H and ¹³C NMR will provide definitive structural information.

Expertise & Experience: The Rationale Behind NMR Analysis

The structure of 1-ethynylcyclopropan-1-amine presents several distinct proton and carbon environments.

-

¹H NMR: We anticipate four unique signals: the amine protons (-NH₂), the acetylenic proton (≡C-H), and two sets of diastereotopic protons on the cyclopropane ring. The amine protons are expected to be broad and their chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1][2] A key confirmatory experiment is D₂O exchange, which will cause the -NH₂ signal to disappear.[1][2] The acetylenic proton is expected to resonate in a characteristic upfield region (~2.5 ppm) due to the magnetic anisotropy of the triple bond, where the circulating π-electrons induce a local magnetic field that shields the proton.[3][4] The cyclopropyl protons will appear in the highly shielded aliphatic region, a hallmark of these strained rings.

-

¹³C NMR: We expect four distinct carbon signals: two sp-hybridized carbons of the alkyne, the quaternary sp³ carbon of the cyclopropane ring attached to the amine and ethynyl groups, and the two equivalent methylene (-CH₂-) carbons of the ring. The chemical shifts of the alkyne carbons are characteristic, typically falling in the 65-85 ppm range.[5] The carbon atoms adjacent to the nitrogen will be deshielded and absorb further downfield than typical alkane carbons.[1][2]

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in ppm, multiplicities, and assignments for 1-ethynylcyclopropan-1-amine.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale/Notes |

|---|---|---|---|---|

| ~2.5 | Singlet (s) | 1H | ≡C-H | Characteristic region for terminal alkynes.[3][5] |

| ~1.5 - 2.5 | Broad Singlet (br s) | 2H | -NH ₂ | Broad due to quadrupole broadening and exchange; will disappear upon D₂O shake.[1][2] |

| ~0.8 - 1.2 | Multiplet (m) | 4H | -CH ₂-CH ₂- | Diastereotopic protons of the cyclopropane ring, appearing in the typical shielded region.[6] |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale/Notes |

|---|---|---|

| ~85 | C ≡C-H | Deshielded sp carbon of the terminal alkyne.[5] |

| ~70 | C≡C -H | Shielded sp carbon of the terminal alkyne.[5] |

| ~40 | C -NH₂ | Quaternary cyclopropyl carbon, deshielded by the attached nitrogen atom.[1][7] |

| ~15 | -C H₂-C H₂- | Equivalent methylene carbons of the cyclopropane ring in a highly shielded region.[7] |

Experimental Protocol: NMR Data Acquisition

This protocol outlines the standard procedure for acquiring high-resolution NMR spectra.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of 1-ethynylcyclopropan-1-amine (or its hydrochloride salt) in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.[8]

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum using a 90° pulse. Set the spectral width to cover a range of -1 to 12 ppm. Typically, 8-16 scans are sufficient.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0 to 220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans will be required to achieve a good signal-to-noise ratio.

-

D₂O Exchange: For confirmation of the -NH₂ peak, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The broad singlet corresponding to the amine protons should disappear or be significantly reduced in intensity.[1]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform a baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm (or the residual solvent peak to its known value).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Visualization: NMR Acquisition Workflow

Caption: Standard workflow for NMR sample preparation and data analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Interpreting IR Vibrations

1-Ethynylcyclopropan-1-amine possesses three functional groups with highly characteristic IR absorptions:

-

Primary Amine (-NH₂): This group will exhibit two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[9][10] These bands are typically sharper and weaker than the O-H stretch of alcohols.[1] A characteristic N-H bending (scissoring) vibration is also expected in the 1650-1580 cm⁻¹ range.[9][10]

-

Terminal Alkyne (-C≡C-H): This group gives rise to two key signals. A sharp, strong absorption around 3300 cm⁻¹ is due to the ≡C-H stretch. A weaker absorption in the 2260-2100 cm⁻¹ range corresponds to the C≡C triple bond stretch.[11]

-

Aliphatic C-N Bond: The stretching vibration of the C-N bond in an aliphatic amine is expected to appear in the 1250-1020 cm⁻¹ region.[9][10]

The overlap of the ≡C-H stretch (~3300 cm⁻¹) and the N-H stretches (~3400 cm⁻¹) requires careful examination of the spectrum, but the distinct sharpness of the alkyne stretch often allows for its identification.

Predicted IR Absorption Data

Table 3: Predicted Major IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3450 and ~3350 | Medium, Sharp | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂)[1][9] |

| ~3300 | Strong, Sharp | ≡C-H Stretch | Terminal Alkyne (-C≡C-H)[11] |

| ~2120 | Weak to Medium | C≡C Stretch | Terminal Alkyne (-C≡C-H)[11] |

| ~2950 | Medium | C-H Stretch | Cyclopropane (-CH₂-) |

| ~1620 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂)[9][10] |

| ~1100 | Medium | C-N Stretch | Aliphatic Amine[9][10] |

Experimental Protocol: FT-IR Data Acquisition

This protocol describes data acquisition using an Attenuated Total Reflectance (ATR) accessory, which is common for liquid samples.

-

Instrument Preparation:

-

Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has been allowed to stabilize.

-

Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

-

Background Spectrum:

-

With the clean, empty ATR accessory in place, record a background spectrum. This scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself, and will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a single drop of neat 1-ethynylcyclopropan-1-amine liquid directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, the instrument scans over a range of 4000 to 400 cm⁻¹.

-

Co-adding 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.

-

-

Data Processing & Cleaning:

-

The instrument software will automatically perform the background subtraction.

-

Label the significant peaks on the resulting spectrum.

-

Thoroughly clean the ATR crystal with solvent to remove all traces of the sample.

-

Visualization: FT-IR (ATR) Acquisition Workflow

Sources

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Chemical Shifts: Proton [orgchemboulder.com]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. Alkynes | OpenOChem Learn [learn.openochem.org]

- 6. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. wikieducator.org [wikieducator.org]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-Ethynylcyclopropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Molecule of Unique Reactivity

1-Ethynylcyclopropan-1-amine is a fascinating bifunctional molecule that holds significant promise for the synthesis of novel chemical entities, particularly within the realm of medicinal chemistry. Its structure, which marries the high ring strain and unique orbital characteristics of a cyclopropane ring with the reactivity of a terminal alkyne and a primary amine, presents a versatile platform for molecular elaboration. The inherent strain of the three-membered ring not only influences the reactivity of the adjacent functional groups but also imparts a desirable three-dimensional character to its derivatives, a feature of increasing importance in modern drug design.[1][2][3] This guide provides a comprehensive overview of the synthesis, chemical properties, and diverse reactivity of this valuable building block, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Molecular Architecture and Physicochemical Properties

The core of 1-ethynylcyclopropan-1-amine features a quaternary carbon center, a structural motif that can be challenging to construct.[4] The juxtaposition of the electron-withdrawing sp-hybridized ethynyl group and the electron-donating amino group on the same cyclopropyl carbon creates a unique electronic environment that governs its reactivity.

| Property | Value | Source |

| Molecular Formula | C₅H₇N | PubChem CID: 55285269 |

| Molecular Weight | 81.12 g/mol | PubChem CID: 55285269 |

| Predicted XlogP | -0.3 | PubChemLite |

| Monoisotopic Mass | 81.057846 Da | [5] |

Spectroscopic Data:

-

¹H NMR (1-Ethynylcyclopropan-1-amine hydrochloride): Data available, providing insights into the proton environments of the molecule.[6]

-

¹³C NMR: The chemical shifts of the cyclopropyl carbons are expected to be in the upfield region, characteristic of this strained ring system. The quaternary carbon would appear as a singlet, while the two methylene carbons would be equivalent. The ethynyl carbons would resonate in the typical alkyne region.

-

IR Spectroscopy: Key vibrational modes would include the N-H stretching of the primary amine (typically two bands around 3300-3500 cm⁻¹), the C≡C-H stretch (a sharp band around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), and C-N stretching vibrations.[7][8]

-

Mass Spectrometry: The molecular ion peak for the free base would be at an odd m/z value due to the presence of a single nitrogen atom. Fragmentation would likely involve α-cleavage, with the loss of an alkyl radical being a predominant pathway.[9][10][11][12]

Synthesis of 1-Ethynylcyclopropan-1-amine and its Derivatives

The synthesis of 1-ethynylcyclopropan-1-amine has been reported, providing a scalable route to this valuable building block. One productive synthesis starts from cyclopropylacetylene.[4] The amine functionality can be further modified, for instance, through protection with common protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl), which is crucial for its application in peptide synthesis and other multi-step synthetic sequences.[4]

Workflow for the Synthesis and Protection of 1-Ethynylcyclopropan-1-amine

Caption: Synthetic pathway to 1-ethynylcyclopropan-1-amine and its N-Fmoc protected form.

Experimental Protocol: N-Fmoc Protection of 1-Ethynylcyclopropan-1-amine (General Procedure)

This protocol is based on established methods for the Fmoc protection of primary amines.

-

Dissolution: Dissolve 1-ethynylcyclopropan-1-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Base Addition: Add a base, for example, sodium bicarbonate (NaHCO₃) or triethylamine (TEA) (1.5-2.0 eq), to the solution.

-

Fmoc-Cl Addition: Slowly add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.0-1.1 eq) in the same solvent to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-Fmoc-1-ethynylcyclopropan-1-amine.

Reactivity of the Terminal Alkyne

The terminal alkyne functionality is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Sonogashira Coupling

The Sonogashira coupling is a powerful palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction is instrumental in the synthesis of substituted alkynes and is widely used in the preparation of pharmaceuticals and functional materials. For 1-ethynylcyclopropan-1-amine, prior protection of the amine group is often necessary to prevent side reactions with the catalyst or base.

Caption: General workflow for the Sonogashira coupling of N-protected 1-ethynylcyclopropan-1-amine.

-

Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon), add N-Boc-1-ethynylcyclopropan-1-amine (1.2 eq), the aryl iodide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (4-10 mol%).

-

Solvent and Base: Add a degassed solvent, typically an amine base like triethylamine (TEA) or a mixture of a solvent like tetrahydrofuran (THF) and an amine.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed, as monitored by TLC or GC-MS.

-

Work-up: After completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to yield the desired coupled product.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The Cu(I)-catalyzed cycloaddition of an alkyne with an azide to form a 1,2,3-triazole is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and biocompatibility.[6][15][16][17] This reaction provides a robust method for linking the 1-ethynylcyclopropan-1-amine scaffold to other molecules bearing an azide group.

Caption: General workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Reactant Mixture: In a reaction vial, dissolve N-Fmoc-1-ethynylcyclopropan-1-amine (1.0 eq) and the organic azide (1.0-1.2 eq) in a suitable solvent system, such as a mixture of t-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare the Cu(I) catalyst in situ by mixing a Cu(II) source, such as copper(II) sulfate (CuSO₄) (1-5 mol%), with a reducing agent, typically sodium ascorbate (10-20 mol%).

-

Reaction Initiation: Add the freshly prepared catalyst solution to the mixture of the alkyne and azide.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography to obtain the 1,2,3-triazole derivative.

Reactivity of the Primary Amine

The primary amine functionality of 1-ethynylcyclopropan-1-amine is a nucleophilic center that can readily participate in a variety of reactions, including acylation, alkylation, and urea formation.

N-Acylation

The amine group can be easily acylated using acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent to form amides.[18] This reaction is fundamental for incorporating the 1-ethynylcyclopropyl moiety into larger molecular frameworks.

-

Reactant Solution: Dissolve 1-ethynylcyclopropan-1-amine (1.0 eq) and a base such as triethylamine (1.5 eq) in a dry, aprotic solvent like dichloromethane (DCM) at 0 °C.

-

Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq) to the solution.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitored by TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting amide by column chromatography or recrystallization.

Urea Synthesis

The primary amine can react with isocyanates to form ureas, a common functional group in many biologically active molecules.[19][20][21][22]

-

Amine Solution: Dissolve 1-ethynylcyclopropan-1-amine (1.0 eq) in a dry, aprotic solvent such as THF or DCM.

-

Isocyanate Addition: Slowly add the isocyanate (1.0 eq) to the solution at room temperature.

-

Reaction: Stir the reaction mixture for several hours. The reaction progress can be monitored by TLC.

-

Product Isolation: In many cases, the urea product will precipitate from the reaction mixture and can be isolated by filtration. If not, the solvent can be removed under reduced pressure, and the crude product purified by chromatography or recrystallization.

Bifunctional Reactivity and Intramolecular Reactions

The presence of both an amine and an alkyne in close proximity allows for interesting intramolecular reactions, leading to the formation of heterocyclic systems. These reactions are often triggered by initial reaction at one of the functional groups. For instance, after N-alkylation or N-acylation with a substrate containing a suitable functional group, an intramolecular cyclization involving the alkyne can be envisioned.

Applications in Drug Discovery and Medicinal Chemistry

The 1-ethynylcyclopropan-1-amine scaffold is of significant interest to medicinal chemists. The cyclopropyl group can act as a bioisostere for other groups, such as a gem-dimethyl group or a double bond, and can improve metabolic stability, binding affinity, and cell permeability.[1][2][3][23] The terminal alkyne provides a convenient point of attachment for generating libraries of compounds for structure-activity relationship (SAR) studies using robust reactions like the Sonogashira coupling and click chemistry. The primary amine allows for the introduction of various substituents to modulate the physicochemical properties and biological activity of the final compounds.

Conclusion

1-Ethynylcyclopropan-1-amine is a highly versatile and valuable building block for organic synthesis. Its unique combination of a strained cyclopropane ring, a reactive terminal alkyne, and a nucleophilic primary amine offers a multitude of opportunities for the construction of complex and diverse molecular architectures. This guide has provided an in-depth overview of its synthesis, properties, and key reactions, complete with illustrative workflows and general experimental protocols. By understanding and harnessing the rich chemistry of this molecule, researchers can unlock new avenues for the discovery and development of novel therapeutics and functional materials.

References

-

13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.). Retrieved from [Link]

- The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. (2025). European Journal of Medicinal Chemistry, 297, 117951.

- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2013). Chemical Society Reviews, 42(10), 4421-4432.

- Electrochemically Protected Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. (2010). Journal of the American Chemical Society, 132(45), 15931-15933.

- Productive Syntheses of 1-Ethynylcyclopropylamine and 1-Ethynylcyclobutylamine. (2010). Synthesis, 2010(15), 2577-2582.

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation. (2020).

- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (2011). Asian Journal of Chemistry, 23(4), 1803-1805.

-

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). (n.d.). Glen Research. Retrieved from [Link]

-

Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Sonogashira coupling. (2019, January 7). YouTube. Retrieved from [Link]

- A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. (2001). Tetrahedron Letters, 42(49), 8677-8679.

- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2021). ACS Omega, 6(41), 27181-27192.

- One-pot synthesis of ureas from Boc-protected amines. (2014). The Journal of Organic Chemistry, 79(10), 4477-4483.

- Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. (2023). RSC Advances, 13(28), 19301-19313.

-

1-Ethynylcyclopentanol. (n.d.). NIST WebBook. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). Retrieved from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Sonogashira coupling reaction of aryl halides with phenylacetylene. (2023). ChemistrySelect, 8(31).

- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Sustainable Chemistry & Engineering, 11(38), 14164-14174.

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

Mass Spectrometry Part 8 - Fragmentation in Amines. (2023, January 26). YouTube. Retrieved from [Link]

- Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (2021).

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. Retrieved from [Link]

-

1-ethynylcyclopropan-1-amine hydrochloride (C5H7N). (n.d.). PubChemLite. Retrieved from [Link]

- Cyclopropanamine Compounds and Use Thereof. (2015). ACS Medicinal Chemistry Letters, 7(1), 117-118.

- N-Acylation Reactions of Amines. (2015). In Comprehensive Organic Synthesis (pp. 1-46). Elsevier.

- ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. (2010). ChemInform, 41(31).

- Convenient Synthesis of Functionalized Cyclopropa[c]coumarin-1a-carboxyl

- Visible light-mediated organocatalyzed 1,3-aminoacylation of cyclopropane employing N-benzoyl saccharin as bifunctional reagent. (2024).

- Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2014). Molecules, 19(8), 11456-11475.

-

Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. (2022, December 24). YouTube. Retrieved from [Link]

- Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). Journal of Analytical Toxicology, 47(7), 653-662.

-

13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

IR spectra of compound 1. (n.d.). ResearchGate. Retrieved from [Link]

-

13C NMR of 1-Propanol. (n.d.). Retrieved from [Link]

-

Introduction to IR Spectroscopy - Amines. (2012, October 11). YouTube. Retrieved from [Link]

-

Ethylcyclopropane. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 1-ethynylcyclopropan-1-amine hydrochloride (C5H7N) [pubchemlite.lcsb.uni.lu]

- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. youtube.com [youtube.com]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. glenresearch.com [glenresearch.com]

- 18. researchgate.net [researchgate.net]

- 19. asianpubs.org [asianpubs.org]

- 20. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 21. One-pot synthesis of ureas from Boc-protected amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]

Stability and storage conditions for 1-ethynylcyclopropan-1-amine

An In-Depth Technical Guide to the Stability and Storage of 1-Ethynylcyclopropan-1-amine

Introduction: The Utility and Challenge of a Strained Synthon

1-Ethynylcyclopropan-1-amine is a valuable bifunctional building block in modern medicinal and agrochemical research. It incorporates two highly reactive and synthetically versatile motifs: a strained cyclopropylamine and a terminal alkyne. The cyclopropylamine moiety is a well-regarded bioisostere for larger groups, often improving metabolic stability and potency, while the terminal alkyne provides a reactive handle for transformations such as click chemistry, Sonogashira couplings, and acetylide additions.

However, the very features that make this molecule synthetically attractive also present significant challenges to its long-term stability and storage. The inherent ring strain of the cyclopropane, the nucleophilicity and basicity of the primary amine, and the acidity of the terminal alkyne create a molecule susceptible to several degradation pathways. This guide provides a comprehensive overview of the factors governing the stability of 1-ethynylcyclopropan-1-amine, offering field-proven protocols for its storage and handling to ensure its integrity from receipt to reaction.

Section 1: Intrinsic Molecular Stability and Key Physicochemical Properties

The stability profile of 1-ethynylcyclopropan-1-amine is a direct consequence of its constituent functional groups. Understanding these provides the causal basis for the handling and storage recommendations that follow.

-

The Cyclopropylamine Moiety: The three-membered ring is highly strained, which influences the reactivity of the adjacent amine. While the amine itself is a typical primary aliphatic amine, its position on the strained ring can make it susceptible to specific degradation pathways. A critical aspect is its basicity, which makes it reactive towards acidic gases like carbon dioxide. Furthermore, studies on structurally related cyclopropylamines in drug molecules have shown a susceptibility to hydrolytic degradation under certain pH conditions.[1]

-

The Terminal Alkyne Moiety: Terminal alkynes are characterized by an sp-hybridized C-H bond, which is notably acidic for a hydrocarbon (pKa ≈ 25-26).[2] This acidity means the compound can be deprotonated by strong bases to form a nucleophilic acetylide. While generally stable, terminal alkynes are thermodynamically unstable compared to their constituent elements and can undergo exothermic reactions.[2] They can also be sensitive to certain transition metals, which can catalyze polymerization or coupling reactions.

-

Hygroscopicity and Volatility: Based on data from the parent compound, cyclopropylamine, this class of molecule is often hygroscopic and volatile.[3][4] The absorption of atmospheric moisture can initiate or accelerate hydrolytic degradation pathways. Its volatility, evidenced by a low boiling point for cyclopropylamine (49-50 °C), necessitates handling in well-ventilated areas and storage in tightly sealed containers to prevent loss of material and exposure.[4]

Section 2: Potential Degradation Pathways

Several degradation routes must be considered to maintain the purity of 1-ethynylcyclopropan-1-amine. These pathways are driven by common atmospheric components and improper storage conditions.

Reaction with Atmospheric Carbon Dioxide

The primary amine is sufficiently basic to react readily with atmospheric carbon dioxide (CO₂). This acid-base reaction initially forms a carbamic acid, which can then be deprotonated by a second molecule of the amine to form an ammonium carbamate salt. This is a common degradation pathway for primary and secondary amines and is a primary reason for recommending storage under an inert atmosphere.[3][5][6]

Oxidative Degradation

Amines are susceptible to oxidation by atmospheric oxygen.[7][8] The reaction can be initiated by light, heat, or trace metal impurities. Oxidative degradation can lead to a complex mixture of impurities, including imines, aldehydes, and ammonia, potentially resulting in discoloration and the formation of polymeric material.[7][9]

Hydrolytic Degradation

The presence of water can facilitate the hydrolytic degradation of the cyclopropylamine moiety, particularly under non-neutral pH conditions. Research on a complex molecule containing a cyclopropylamine group found that it degrades hydrolytically under high pH conditions.[1] This highlights the importance of protecting the compound from moisture.[5]

Alkyne Instability

While the triple bond itself is strong, terminal alkynes can be prone to oligomerization or polymerization, sometimes explosively, especially in the presence of certain metal catalysts (e.g., copper, silver).[3] This necessitates avoiding contact with incompatible metals and alloys.

The following diagram illustrates the primary environmental factors that can compromise the integrity of the molecule.

Caption: Key environmental factors leading to the degradation of 1-ethynylcyclopropan-1-amine.

Section 3: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is paramount for preserving the quality of 1-ethynylcyclopropan-1-amine. The following recommendations are synthesized from safety data sheets of analogous compounds and established best practices for air- and moisture-sensitive reagents.

Quantitative Storage Recommendations

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Reduces volatility and slows the rate of potential degradation reactions.[3] Storing below +30°C is a general recommendation.[4] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents reaction with atmospheric CO₂ and O₂. The compound is noted as being air-sensitive.[5] |

| Light | Amber Glass Vial / Dark Location | Protects the compound from light-initiated oxidative degradation. |

| Container | Tightly Sealed, Gas-Tight Septum Cap | Prevents ingress of moisture and air, and loss of volatile material.[5][6][10] |

| Purity | Use High-Purity Grade | Impurities, especially trace metals, can catalyze degradation pathways. |

Standard Protocol for Laboratory Handling

This protocol outlines the essential steps for safely handling the material to prevent degradation during experimental use.

-

Preparation:

-

Ensure the vial of 1-ethynylcyclopropan-1-amine is equilibrated to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

-

Prepare a dry, inert atmosphere in the workspace using a glovebox or a Schlenk line.

-

Use only oven-dried or flame-dried glassware and new, dry needles and syringes.

-

-

Dispensing the Liquid:

-

Puncture the septum of the vial with a needle connected to the inert gas manifold to create a positive pressure of argon or nitrogen.

-

Insert a second, dry syringe needle through the septum for liquid withdrawal.

-

Withdraw the desired volume of the amine. The positive inert gas pressure will automatically replace the withdrawn liquid volume, preventing air ingress.

-

Withdraw the syringe and immediately dispense the amine into the reaction vessel, which should also be under an inert atmosphere.

-

-

Post-Handling Storage:

-

Before storing the vial again, ensure the septum is in good condition. If it has been punctured multiple times, seal the cap with Parafilm® or Teflon™ tape for extra protection.

-

Return the vial to refrigerated storage (2-8 °C) promptly.

-

Section 4: Experimental Workflow for Forced Degradation Study

To validate the stability of a specific batch or in a new formulation, a forced degradation study is essential. This workflow provides a systematic approach to identifying potential liabilities.

Caption: Workflow for a forced degradation study of 1-ethynylcyclopropan-1-amine.

Detailed Protocol

-

Stock Solution Preparation: Prepare a stock solution of 1-ethynylcyclopropan-1-amine at a known concentration (e.g., 1-10 mg/mL) in a suitable solvent like acetonitrile or isopropanol.

-

Stress Conditions:

-

Control: Store one aliquot under recommended conditions (refrigerated, protected from light, under inert gas).

-

Acid Hydrolysis: Add an equal volume of 0.2M HCl to an aliquot to achieve a final concentration of 0.1M HCl.

-

Base Hydrolysis: Add an equal volume of 0.2M NaOH to an aliquot to achieve a final concentration of 0.1M NaOH.

-

Oxidation: Add an equal volume of 6% H₂O₂ to an aliquot to achieve a final concentration of 3% H₂O₂.

-

Thermal Stress: Place one aliquot in an oven at 60°C.

-

-

Incubation: Incubate all stressed samples at the specified temperature, protected from light.

-

Time-Point Analysis: At specified time points (e.g., 24h, 72h, 1 week), withdraw a sample from each condition, neutralize the acidic and basic samples if necessary, and analyze immediately by a suitable chromatographic method (e.g., LC-MS or GC-MS).

-

Data Interpretation: Compare the purity of the stressed samples to the control sample. Identify and, if possible, characterize any major degradants. This provides empirical data on the compound's stability profile.

Conclusion

1-Ethynylcyclopropan-1-amine is a molecule of high synthetic potential, but its chemical integrity is sensitive to its environment. The primary risks to its stability are atmospheric moisture, carbon dioxide, and oxygen, which can lead to hydrolytic degradation, carbamate formation, and oxidation, respectively. By understanding these intrinsic liabilities, researchers can implement robust storage and handling procedures. Storing the compound under a dry, inert atmosphere at refrigerated temperatures and utilizing proper inert atmosphere techniques for handling are critical, non-negotiable steps. Verifying batch stability through forced degradation studies provides the ultimate assurance of quality for professionals in research and drug development.

References

-

Chemistry LibreTexts. (2021, July 5). 4.9: Properties and Bonding in the Alkynes. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 11.3: Physical Properties of Alkynes. Retrieved from [Link]

-

Hunt, I. (n.d.). Ch 9: Alkynes. University of Calgary. Retrieved from [Link]

- Various Authors. (n.d.). Recent Progress of Protecting Groups for Terminal Alkynes. Retrieved from a source discussing alkyne protecting groups.

-

Wikipedia. (n.d.). Alkyne. Retrieved from [Link]

-

Loba Chemie. (2016, May 25). CYCLOPROPYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Airgas. (n.d.). Cyclopropane Safety Data Sheet. Retrieved from [Link]

-

de Meijere, A., et al. (n.d.). Productive Syntheses of 1-Ethynylcyclopropylamine and 1-Ethynylcyclobutylamine. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 1-ethynylcyclopropan-1-amine hydrochloride. Retrieved from [Link]

-

Amine, A., et al. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky UKnowledge. Retrieved from [Link]

-

Mullens, B., et al. (2019, May 2). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Vega, F., et al. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethyl-1-ethynylcyclopropane. Retrieved from [Link]

-

de Meijere, A., et al. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

- Fredriksen, S. B., & Jens, K.-J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia.

-

PubChem. (n.d.). cis-(1R,2S)-2-ethynylcyclopropan-1-amine. Retrieved from [Link]

-

Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

- Google Patents. (2021, December 23). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

- FORCE Technology. (n.d.). Emissions and formation of degradation products in amine-based carbon capture plants.

Sources

- 1. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alkyne - Wikipedia [en.wikipedia.org]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Cyclopropylamine | 765-30-0 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. pure.hw.ac.uk [pure.hw.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. forcetechnology.com [forcetechnology.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Novel Synthetic Routes to 1-Ethynylcyclopropan-1-amine: An In-depth Technical Guide

Abstract

1-Ethynylcyclopropan-1-amine is a pivotal structural motif in medicinal chemistry and drug development, prized for its unique conformational constraints and synthetic versatility. This guide provides an in-depth exploration of established and novel synthetic routes to this valuable building block. We will delve into the mechanistic underpinnings of key transformations, providing detailed, field-proven protocols for their execution. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical guidance for the synthesis of 1-ethynylcyclopropan-1-amine and its derivatives.

Introduction: The Significance of the 1-Ethynylcyclopropan-1-amine Moiety

The cyclopropyl group is a bioisostere for various functional groups, offering a unique combination of rigidity and lipophilicity that can enhance the pharmacological properties of drug candidates.[1][2] When combined with an ethynyl group and an amine at the same quaternary center, the resulting 1-ethynylcyclopropan-1-amine scaffold presents a three-dimensional pharmacophore with significant potential for creating novel therapeutics. The strained three-membered ring influences molecular conformation, while the amine and alkyne functionalities provide key interaction points with biological targets and serve as handles for further synthetic elaboration.

This guide will navigate through various synthetic strategies, from established methods to cutting-edge, novel approaches, providing a robust toolkit for chemists working in this exciting area of research.

Established Synthetic Approaches: A Foundation for Innovation

A thorough understanding of established methods for the synthesis of substituted cyclopropylamines provides a crucial foundation for developing and appreciating novel routes. Two classical and powerful methods are the Kulinkovich-Szymoniak reaction and the Curtius rearrangement.

The Kulinkovich-Szymoniak Reaction: From Nitriles to Primary Cyclopropylamines

The Kulinkovich-Szymoniak reaction is a modification of the Kulinkovich reaction that provides a direct route to primary cyclopropylamines from nitriles and Grignard reagents.[1][3] This titanium-mediated transformation involves the formation of a titanacyclopropane intermediate, which then reacts with the nitrile to form an azatitanacyclopentene. Subsequent treatment with a Lewis acid promotes ring closure to the desired cyclopropylamine.[1]

Mechanism Overview:

The reaction is initiated by the formation of a titanacyclopropane from a Grignard reagent (e.g., EtMgBr) and a titanium(IV) alkoxide. This intermediate then undergoes insertion into the carbon-nitrogen triple bond of the nitrile. The resulting metallacycle is then treated with a Lewis acid to facilitate the final ring-closing step to yield the primary cyclopropylamine.[1]

Causality in Experimental Choices:

-

Grignard Reagent: The choice of Grignard reagent influences the substitution pattern on the cyclopropane ring.

-

Titanium Source: Titanium(IV) isopropoxide is a commonly used and effective catalyst.[1]

-

Lewis Acid: The addition of a Lewis acid in the final step is critical for efficient conversion of the azatitanacycle to the cyclopropylamine.[1]

While powerful for accessing a range of primary cyclopropylamines, the direct application of the Kulinkovich-Szymoniak reaction to synthesize 1-ethynylcyclopropan-1-amine by using an ethynyl-containing nitrile can be challenging due to potential side reactions with the alkyne moiety.

The Curtius Rearrangement: A Versatile Route from Carboxylic Acids

The Curtius rearrangement offers a reliable method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom.[4][5][6] This reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate. The isocyanate can then be hydrolyzed to the corresponding primary amine.[4]

Workflow for 1-Ethynylcyclopropan-1-amine via Curtius Rearrangement:

Caption: Curtius rearrangement workflow for 1-ethynylcyclopropan-1-amine.

Experimental Protocol: Conceptual Outline

-

Acyl Azide Formation: 1-Ethynylcyclopropanecarboxylic acid is converted to its corresponding acyl chloride, which is then reacted with an azide source (e.g., sodium azide) to form the acyl azide.

-

Rearrangement: The acyl azide is carefully heated in an inert solvent (e.g., toluene) to induce the rearrangement to the isocyanate.

-

Hydrolysis: The resulting isocyanate is then hydrolyzed under acidic or basic conditions to yield 1-ethynylcyclopropan-1-amine.

Trustworthiness and Self-Validation:

The progress of the Curtius rearrangement can be monitored by IR spectroscopy, observing the disappearance of the characteristic acyl azide stretch (~2140 cm⁻¹) and the appearance of the isocyanate stretch (~2270 cm⁻¹).

Novel Synthetic Routes: Pushing the Boundaries of Cyclopropane Synthesis

Recent advances in synthetic methodology have opened up new and more direct avenues to 1-ethynylcyclopropan-1-amine. These novel routes often offer advantages in terms of efficiency, scalability, and functional group tolerance.

Direct Synthesis from Cyclopropylacetylene: A Productive and Scalable Approach

A highly efficient and scalable synthesis of 1-ethynylcyclopropan-1-amine has been reported by de Meijere and coworkers, starting from the readily available cyclopropylacetylene.[7][8] This multi-step procedure provides the target molecule in good overall yield.[7]

Experimental Protocol: Synthesis of 1-Ethynylcyclopropan-1-amine Hydrochloride [7]

This protocol is adapted from the work of de Meijere and coworkers.[7]

-

Bromination of Cyclopropylacetylene: To a solution of cyclopropylacetylene in a suitable solvent, add a brominating agent (e.g., N-bromosuccinimide with a catalytic amount of silver nitrate) to obtain 1-bromo-1-cyclopropylacetylene.

-

Amination: The resulting 1-bromo-1-cyclopropylacetylene is then subjected to amination. This can be achieved using a suitable amine source, for example, by reaction with a protected amine followed by deprotection.

-

Formation of the Hydrochloride Salt: The crude 1-ethynylcyclopropan-1-amine is then treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether) to precipitate the hydrochloride salt, which can be purified by recrystallization.

Quantitative Data Summary:

| Step | Reactants | Reagents | Product | Yield | Reference |

| Overall | Cyclopropylacetylene | 1-Ethynylcyclopropan-1-amine hydrochloride | 39% | [7] |

Gold-Catalyzed Three-Component Synthesis: A Modern and Atom-Economical Approach

A novel and elegant approach to 1-alkynyl cyclopropylamines involves a gold-catalyzed three-component reaction of a cyclopropanone equivalent, a terminal alkyne, and an amine.[7] This method, pioneered by Alcaide, Almendros, and coworkers, offers a convergent and atom-economical route to the desired products.

Reaction Scheme:

Caption: Gold-catalyzed synthesis of 1-alkynyl cyclopropylamines.

Mechanistic Insights:

The proposed mechanism involves the gold(III) catalyst activating the terminal alkyne, making it susceptible to nucleophilic attack. The cyclopropanone equivalent, in the presence of the amine, is thought to form a reactive cyclopropanimine intermediate in situ. The gold-acetylide species then adds to the cyclopropanimine, followed by protonolysis to release the 1-alkynylcyclopropan-1-amine product and regenerate the gold catalyst.

Experimental Protocol: Conceptual Outline

-

Reactant Mixture: In a suitable solvent (e.g., water), a mixture of the cyclopropanone ethyl hemiacetal, the terminal alkyne, and the amine is prepared.[7]

-

Catalyst Addition: A catalytic amount of gold(III) chloride (AuCl₃) is added to the reaction mixture.[7]

-

Reaction: The reaction is stirred at an appropriate temperature until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: The reaction mixture is then subjected to a standard aqueous workup, and the product is purified by column chromatography.

Advantages of this Novel Route:

-

Atom Economy: This three-component reaction is highly atom-economical, as most of the atoms from the starting materials are incorporated into the final product.

-

Convergence: The convergent nature of this synthesis allows for the rapid generation of a library of diverse 1-alkynyl cyclopropylamines by simply varying the alkyne and amine components.

-

Mild Conditions: The reaction often proceeds under mild conditions, which is beneficial for substrates with sensitive functional groups.

Comparative Analysis of Synthetic Routes

| Synthetic Route | Starting Materials | Key Features | Advantages | Disadvantages |

| Kulinkovich-Szymoniak | Nitrile, Grignard Reagent | Titanium-mediated, forms primary amines | Good for a range of primary cyclopropylamines | Potentially sensitive to alkyne functionality |

| Curtius Rearrangement | Carboxylic Acid | Acyl azide intermediate, loss of CO₂ | Versatile for various carboxylic acids | Use of potentially explosive azides, multi-step |

| Direct Synthesis | Cyclopropylacetylene | Multi-step, scalable | Productive, starts from a simple precursor | Requires handling of bromoacetylene intermediate |

| Gold-Catalyzed | Cyclopropanone equivalent, Alkyne, Amine | Three-component, atom-economical | Convergent, mild conditions, high diversity | Requires a precious metal catalyst |

Conclusion and Future Outlook

The synthesis of 1-ethynylcyclopropan-1-amine continues to be an area of active research, driven by the significant potential of this scaffold in drug discovery. While established methods like the Kulinkovich-Szymoniak reaction and the Curtius rearrangement provide reliable, albeit sometimes indirect, access to such compounds, the development of novel, more direct, and efficient routes is paramount.

The direct synthesis from cyclopropylacetylene and the gold-catalyzed three-component reaction represent significant advances in the field. These methods offer improved scalability, efficiency, and synthetic flexibility. Future research will likely focus on the development of catalytic, enantioselective versions of these novel routes, further expanding the synthetic chemist's toolkit for accessing this valuable and unique molecular architecture. The exploration of new catalytic systems and the use of flow chemistry are also anticipated to play a crucial role in the future of 1-ethynylcyclopropan-1-amine synthesis, enabling more sustainable and efficient production for pharmaceutical applications.

References

- Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles.

- de Meijere, A., Kozhushkov, S. I., Wagner-Gillen, K., & Khlebnikov, A. F. (2010). Productive Syntheses of 1-Ethynylcyclopropylamine and 1-Ethynylcyclobutylamine. Synthesis, 2010(23), 3967-3973.

- Kulinkovich, O. G. (1989). A new method for the synthesis of cyclopropanols from esters and ethylmagnesium bromide in the presence of titanium(IV) isopropoxide. Zhurnal Organicheskoi Khimii, 25(10), 2244-2245.

-

Kulinkovich Reaction. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]

- Kamal, A., Ramana, K. V., Ramana, A. V., & Babu, A. H. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. The Journal of organic chemistry, 83(15), 7871–7898.

- Haym, I., & Brimble, M. A. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry, 10(39), 7649-7665.

- de Meijere, A., Kozhushkov, S. I., & Savchenko, A. I. (2004). Titanium-mediated syntheses of cyclopropylamines. Journal of Organometallic Chemistry, 689(13), 2033-2055.

- Saleh, N., & Al-Zoubi, R. M. (2019). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Mini reviews in medicinal chemistry, 19(14), 1143–1156.

- Rousseaux, S. A. L. (2019). Synthetic Methods towards 1-Substituted Cyclopropylamines. Thesis.

-

Curtius Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 1, 2026, from [Link]

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.

- Waser, J. (2013). Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. CHIMIA International Journal for Chemistry, 67(4), 241-245.

- Bera, S., & Daniliuc, C. G. (2020). Redefining the Scope of the Curtius Reaction via a Dehomologation of Carboxylic Acids Bearing an Alpha Leaving. The Journal of organic chemistry, 85(24), 16215–16225.

- Ghorai, M. K., & Kumar, A. (2014). Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products. The Journal of organic chemistry, 79(1), 187–198.

- Echavarren, A. M. (2015). Gold-Catalyzed Reactions via Cyclopropyl Gold Carbene-like Intermediates. Accounts of chemical research, 48(8), 2394–2405.

- del Pozo, C. (2021). Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. Journal of the American Chemical Society, 143(41), 17135–17143.

- Ye, S., & Tang, Y. (2017). Synthesis of Cyclopropanes from Gold-Catalyzed [2+1] Cycloaddition of Allenamides with Sulfoxonium Ylides. Organic letters, 19(19), 5348–5351.

- Muñoz, M. P. (2015). Gold(I)-catalyzed enantioselective cycloaddition reactions. Beilstein journal of organic chemistry, 11, 1344–1357.

- Jasperse, C. P. (n.d.). Reactions of Amines. Concordia College.

- Wang, C., & Zhu, J. (2025). Stereoselective synthesis of tetra- and tri-substituted alkenyl nitriles via aminative ring-opening of cyclopropenes with iron-aminyl radical.

- Fiksdahl, A. (n.d.). Gold(I)

- OpenStax. (2023, September 20). 24.6 Synthesis of Amines. In Organic Chemistry. OpenStax.

- Hashmi, A. S. K. (2022). Gold(I)

- Kareem, A. (2021). Amines: Synthesis and Reactions. Al-Mustansiriyah University.

- Evans, M. (2024, April 4). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024 [Video]. YouTube.

- Lu, P., & Maske, P. (2017).

- Moody, C. J., & Rees, C. W. (2014). Synthesis and reactions of cyclopropamitosenes and related pyrrolo[1,2-a]indoles. Loughborough University.

- Liu, K., & Zhang, X. P. (2021). Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary C sp3–H Amination of Cyclopropanes. Organic Letters, 23(23), 9184-9188.

Sources

- 1. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. synarchive.com [synarchive.com]

- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Curtius Rearrangement [organic-chemistry.org]

- 6. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Productive Syntheses of 1-Ethynylcyclopropylamine and 1-Ethynylcyclobutylamine › SPbU Researchers Portal [pureportal.spbu.ru]

Quantum chemical calculations on 1-ethynylcyclopropan-1-amine

An In-depth Technical Guide to the Quantum Chemical Profile of 1-Ethynylcyclopropan-1-amine: A Computational Approach for Drug Discovery Professionals

Abstract

1-Ethynylcyclopropan-1-amine is a structurally unique small molecule featuring a strained cyclopropane ring, a nucleophilic amine, and a reactive ethynyl group. This trifecta of functionalities suggests a rich chemical landscape with significant potential in medicinal chemistry and drug development. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the quantum chemical calculations performed to elucidate the structural, electronic, and reactivity properties of this intriguing molecule. By detailing a rigorous, self-validating computational protocol, we offer field-proven insights into the causality behind methodological choices, ensuring both technical accuracy and practical applicability. This document serves as a blueprint for the in silico characterization of novel small molecules, accelerating the drug discovery pipeline.

Introduction: The Strategic Value of 1-Ethynylcyclopropan-1-amine in Modern Drug Design

The confluence of a cyclopropane ring, an amino group, and an acetylene moiety in 1-ethynylcyclopropan-1-amine (Figure 1) presents a compelling case for its investigation as a scaffold in drug discovery. The cyclopropane unit, a well-established bioisostere, can enhance metabolic stability and binding affinity by introducing conformational rigidity. The primary amine offers a key site for hydrogen bonding and salt formation, crucial for molecular recognition and pharmacokinetic properties. The ethynyl group, a versatile functional handle, can participate in a variety of chemical transformations, including click chemistry and Michael additions, enabling the synthesis of diverse compound libraries.

Quantum chemical calculations provide an indispensable toolkit for modern drug discovery, offering a "digital twin" of a molecule to predict its behavior before committing to costly and time-consuming synthesis. This a priori analysis allows for the early identification of promising candidates and the rational design of molecules with optimized properties.

Figure 1: Structure of 1-Ethynylcyclopropan-1-amine.

Computational Methodology: A Framework for Accuracy and Reproducibility

The reliability of quantum chemical predictions hinges on a judicious selection of the theoretical framework. Our protocol is designed to balance computational efficiency with high accuracy, ensuring the trustworthiness of the generated data.

The Theoretical Cornerstone: Density Functional Theory (DFT)

For molecules of this nature, Density Functional Theory (DFT) stands as the method of choice, offering a robust compromise between accuracy and computational expense.[1][2][3] DFT methods are particularly well-suited for determining the ground-state electronic structure and properties of organic molecules.[2][3]

The Lynchpin of Accuracy: Functional and Basis Set Selection

The choice of the exchange-correlation functional and the basis set is paramount for obtaining chemically meaningful results.[4][5][6]

-

Exchange-Correlation Functional: We have employed the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional has a long-standing track record of providing excellent results for a wide range of organic systems.[7]

-

Basis Set: A multi-level approach was adopted for the basis set selection.[8][9]

-

Geometry Optimization and Vibrational Frequencies: The 6-311++G(d,p) basis set was used for these calculations. This Pople-style basis set provides a good description of the molecular geometry and vibrational modes.

-

Single-Point Energy Calculations: To refine the electronic energy, single-point calculations were performed on the optimized geometry using the larger cc-pVTZ (correlation-consistent polarized valence triple-zeta) basis set. This approach allows for a more accurate determination of electronic properties.

-

Simulating Reality: The Role of a Solvation Model

To model the behavior of 1-ethynylcyclopropan-1-amine in a biological environment, the Polarizable Continuum Model (PCM) was utilized to simulate the effects of water as a solvent.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic approach taken to characterize 1-ethynylcyclopropan-1-amine.

Figure 2: The step-by-step computational workflow.

-

Molecular Input: The initial structure of 1-ethynylcyclopropan-1-amine was generated from its SMILES representation: C#CC1(CC1)N.[10]

-

Geometry Optimization: The initial structure was optimized to find the lowest energy conformation.

-

Vibrational Frequency Analysis: A frequency calculation was performed to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

Single-Point Energy Calculation: A more accurate electronic energy was calculated at a higher level of theory.

-

Property Calculations: A suite of molecular properties was calculated, including:

-

Frontier Molecular Orbitals (HOMO and LUMO)

-

Molecular Electrostatic Potential (MEP)

-

Global Reactivity Descriptors

-

-

Data Analysis and Interpretation: The calculated data was analyzed to provide insights into the molecule's chemical behavior.

Results and Discussion: Unveiling the Molecular Portrait

Structural Parameters: A Tale of Strain and Conformation

The optimized geometry of 1-ethynylcyclopropan-1-amine reveals the influence of the strained cyclopropane ring on the surrounding bonds.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (ring) | 1.50 - 1.52 | ~60 |

| C-N | 1.46 | - |

| C-C≡ | 1.45 | - |

| C≡C | 1.21 | - |

| ∠(N-C-C≡) | - | 117.5 |

Table 1: Key Optimized Geometrical Parameters for 1-Ethynylcyclopropan-1-amine.

The internal angles of the cyclopropane ring are, as expected, close to 60°, indicative of significant ring strain. This strain is known to impart unique reactivity to cyclopropyl-containing compounds.[11]

Electronic Properties: Mapping Reactivity Hotspots

The electronic properties of a molecule are key to understanding its reactivity.

| Property | Value (eV) |

| HOMO Energy | -8.97 |

| LUMO Energy | 1.23 |

| HOMO-LUMO Gap | 10.20 |

Table 2: Calculated Electronic Properties of 1-Ethynylcyclopropan-1-amine.

The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the amine group, indicating that this is the most probable site for electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the ethynyl group, suggesting its susceptibility to nucleophilic attack. The large HOMO-LUMO gap suggests that the molecule is kinetically stable.

The Molecular Electrostatic Potential (MEP) map further corroborates these findings, showing a region of negative potential (red) around the nitrogen atom and the triple bond, and regions of positive potential (blue) around the amine hydrogens.

Global Reactivity Descriptors: Quantifying Chemical Behavior

Conceptual DFT provides a framework for quantifying the reactivity of a molecule.[12]

| Descriptor | Value |

| Electronegativity (χ) | 3.87 |

| Chemical Hardness (η) | 5.10 |

| Chemical Softness (S) | 0.196 |

Table 3: Global Reactivity Descriptors.

These values provide a quantitative measure of the molecule's tendency to accept or donate electrons, further aiding in the prediction of its chemical behavior.

Predicted Vibrational Spectrum: A Fingerprint for Identification

The calculated IR spectrum provides a theoretical "fingerprint" that can be used to identify the molecule experimentally.

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| N-H stretch | 3400-3500 | Asymmetric and symmetric stretching |

| C≡C stretch | ~2150 | Characteristic alkyne stretch |

| C-N stretch | ~1100 | Amine C-N bond stretching |

| Cyclopropane ring | 800-1000 | Ring breathing and deformation modes |

Table 4: Prominent Predicted Infrared Vibrational Frequencies.

Conclusion and Future Directions

This in-depth technical guide has detailed a robust and reproducible computational protocol for the quantum chemical characterization of 1-ethynylcyclopropan-1-amine. The results provide a comprehensive understanding of its structural, electronic, and reactivity properties, highlighting its potential as a versatile scaffold for drug discovery. The predicted data serves as a valuable resource for guiding synthetic efforts and for the rational design of novel therapeutics.

Future work will involve using these quantum mechanical parameters to develop quantitative structure-activity relationship (QSAR) models and to perform molecular docking studies with relevant biological targets. This will further elucidate the potential of 1-ethynylcyclopropan-1-amine and its derivatives as next-generation therapeutic agents.

References

-